molecular formula C23H38N8O5 B13809261 H-Val-Leu-N(Ph(4-NO2))Arg-NH2

H-Val-Leu-N(Ph(4-NO2))Arg-NH2

Cat. No.: B13809261
M. Wt: 506.6 g/mol
InChI Key: TVMZTTLWRJQMIM-FHWLQOOXSA-N
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Description

H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that consists of a sequence of amino acids: valine, leucine, and arginine, with a nitrophenyl group attached to the arginine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The nitrophenyl group can be introduced through a specific coupling reaction with the arginine residue.

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Val-Leu-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

H-Val-Leu-N(Ph(4-NO2))Arg-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a reactive site for covalent modification of target proteins, leading to changes in their activity or function. The peptide sequence can also facilitate binding to specific receptors or enzymes, modulating their activity through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is unique due to the presence of the nitrophenyl group, which provides distinct chemical reactivity and potential for covalent modification of target proteins. This feature sets it apart from other peptides with similar sequences but lacking the nitrophenyl group.

Properties

Molecular Formula

C23H38N8O5

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C23H38N8O5/c1-13(2)12-17(29-21(33)19(24)14(3)4)22(34)30(15-7-9-16(10-8-15)31(35)36)18(20(25)32)6-5-11-28-23(26)27/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H2,25,32)(H,29,33)(H4,26,27,28)/t17-,18-,19-/m0/s1

InChI Key

TVMZTTLWRJQMIM-FHWLQOOXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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